azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone
Description
Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an azepane ring, a triazole ring, and a fluorinated phenyl group
Properties
IUPAC Name |
azepan-1-yl-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-12-10-13(6-7-14(12)17)21-11-15(18-19-21)16(22)20-8-4-2-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXRTBHONOESRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Azide-Alkyne Cycloaddition
The synthesis begins with the preparation of 4-fluoro-3-methylphenylazide (1), generated by diazotization of 4-fluoro-3-methylaniline followed by sodium azide treatment. The alkyne component, propargyl azepan-1-ylmethanone (2), is synthesized via coupling of propargyl bromide with azepan-1-ylmethanone under basic conditions. Cycloaddition of (1) and (2) using Cu(I) catalysts like copper(I) iodide in dimethylformamide (DMF) at 60°C for 12 hours yields the triazole intermediate (3).
$$
\text{4-Fluoro-3-methylphenylazide} + \text{Propargyl azepan-1-ylmethanone} \xrightarrow{\text{Cu(I)}} \text{Triazole intermediate} \quad
$$
Copper-Catalyzed Synthesis Optimization
Recent advances employ copper(II) sulfate ($$ \text{CuSO}4 $$) with cesium carbonate ($$ \text{Cs}2\text{CO}_3 $$) in DMF, enhancing reaction efficiency. Morpholine acts as a base and ligand, stabilizing the copper catalyst and improving regioselectivity.
Reaction Conditions and Yields
Experimental trials (Table 1) demonstrate the impact of catalyst loading, temperature, and solvent on yield:
Table 1. Optimization of Copper-Catalyzed Cycloaddition
| Entry | Catalyst (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 18 | $$ \text{CuSO}_4 $$ (1) | $$ \text{Cs}2\text{CO}3 $$ (2) | DMF | 75 | 48 | 38 |
| 20 | $$ \text{CuSO}_4 $$ (1) | $$ \text{Cs}2\text{CO}3 $$ (2) | DMF | 75 | 48 | 38 |
| 24 | $$ \text{CuSO}_4 $$ (0.4) | $$ \text{Cs}2\text{CO}3 $$ (0.4) | Morpholine | 75 | 90 | 57 |
Microwave-assisted synthesis (Entry 22) reduced reaction time to 1.5 hours but yielded only 15%, highlighting the trade-off between speed and efficiency.
Post-Cycloaddition Functionalization
The triazole intermediate undergoes further modifications to install the azepan-1-ylmethanone group. Acylation with azepan-1-carbonyl chloride in tetrahydrofuran (THF) using triethylamine as a base achieves this, with yields exceeding 70% after purification by column chromatography.
Alternative Catalytic Systems
Palladium and ruthenium catalysts have been explored for HAC, though copper remains superior for regioselectivity. A study comparing $$ \text{Pd(OAc)}2 $$ and $$ \text{RuCl}3 $$ showed <20% yields, underscoring copper's dominance.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.89 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, aromatic), 3.65–3.50 (m, 4H, azepane), 2.35 (s, 3H, CH$$ _3 $$).
- $$ ^{13}\text{C} $$ NMR : 160.1 (C=O), 144.5 (triazole-C), 134.2–115.7 (aromatic-C).
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at $$ m/z $$ 345.1682 [M+H]$$ ^+ $$.
Challenges in Synthesis
Key challenges include:
- Regioselectivity : Competing 1,5-regioisomer formation in non-catalytic HAC, mitigated by Cu(I) ligands.
- Byproduct Formation : Hydrolysis of the azide precursor, addressed by anhydrous conditions.
Industrial-Scale Production
Scaling up (Entry 24) to 10 mmol maintained a 57% yield, demonstrating feasibility. Cost analysis favors $$ \text{CuSO}_4 $$ over noble-metal catalysts, with DMF recycling reducing expenses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring or the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives resulting from the reduction of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural features can be exploited in the design of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme interactions or receptor binding.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorinated phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Azepan-1-yl(1-phenyl-1H-1,2,3-triazol-4-yl)methanone: Lacks the fluorine and methyl substituents on the phenyl ring.
Azepan-1-yl(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone: Contains a chlorine substituent instead of fluorine.
Azepan-1-yl(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone: Contains only a methyl substituent without fluorine.
Uniqueness
Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique features
Biological Activity
Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound's structure can be denoted as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
Research indicates that azepan derivatives, including the compound , exhibit their biological activity primarily through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that azepan derivatives can significantly suppress the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Oxidative Stress Induction : The compound has been reported to increase the production of reactive oxygen species (ROS), which can lead to cancer cell death.
- Signaling Pathway Modulation : It has been observed that azepan derivatives may inhibit critical signaling pathways such as Notch and AKT, which are involved in cell survival and proliferation.
Efficacy in Cancer Studies
Recent studies have highlighted the anticancer potential of azepan derivatives:
Case Study: ZQL-4c
One notable derivative, ZQL-4c (N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide), demonstrated significant anticancer effects against breast cancer cells (MCF-7, MDA-MB-231):
| Cell Line | IC (μM) after 24h | IC (μM) after 48h |
|---|---|---|
| MCF-7 | 2.96 | 1.06 |
| MDA-MB-231 | 0.80 | 0.67 |
| SK-BR-3 | 1.21 | 0.79 |
The study indicated that ZQL-4c treatment led to increased apoptosis via caspase activation and modulation of Bcl-2 family proteins .
Comparative Biological Activity
The biological activity of azepan derivatives can be compared with other anticancer agents:
| Compound | Target Cancer Type | IC (μM) | Mechanism of Action |
|---|---|---|---|
| ZQL-4c | Breast Cancer | Varies by cell line | Induces apoptosis via ROS and Notch-AKT inhibition |
| Doxorubicin | Various Cancers | 0.12 - 2.78 | Intercalates DNA and inhibits topoisomerase II |
| Tamoxifen | Breast Cancer | 10.38 | Estrogen receptor modulator |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone?
- Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole core, followed by acylation with an azepane-containing carbonyl reagent. Evidence from structurally similar compounds (e.g., piperidine-triazole derivatives) indicates that substituent positioning on the phenyl ring and reaction stoichiometry significantly impact yields. For example, triazole formation typically requires equimolar azide and alkyne precursors under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O) at 25–60°C for 12–24 hours . Post-cycloaddition acylation may involve coupling the triazole intermediate with azepane-1-carbonyl chloride using a base like DIPEA in dichloromethane .
Q. How is structural validation performed for this compound after synthesis?
- Answer : ¹H-NMR spectroscopy is critical for confirming the triazole proton (δ 7.8–8.2 ppm, singlet) and azepane methylene/methine signals (δ 1.5–3.5 ppm, multiplet). The 4-fluoro-3-methylphenyl group shows distinct aromatic protons (δ 6.8–7.5 ppm), with fluorine coupling observed in ¹³C-NMR (e.g., C-F at ~160 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis validates the molecular formula. For crystalline samples, X-ray diffraction (XRD) using SHELXL refinement can resolve bond lengths and angles, particularly for the triazole-azepane linkage .
Advanced Research Questions
Q. What experimental strategies optimize crystallization for X-ray diffraction studies of this compound?
- Answer : Crystallization challenges often arise from conformational flexibility in the azepane ring. Strategies include:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane, EtOAc/heptane) to slow nucleation.
- Temperature gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth.
- Seeding : Introduce microcrystals of analogous structures to guide lattice formation.
SHELXL refinement parameters (e.g., TWIN commands for twinned crystals or HKLF 5 for high-symmetry data) improve resolution. Evidence shows SHELX’s robustness in handling small-molecule twinning and high-R factors .
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Answer : Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in the azepane ring) or solvent polarity influencing NMR shifts. Mitigation steps:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data to identify dominant conformers.
- Variable-temperature NMR : Probe exchange broadening in azepane protons (e.g., at −40°C in CD₂Cl₂).
- Solvent-dependent studies : Measure ¹H-NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation. Prior studies on similar triazole-ketones highlight solvent-induced δ shifts of ±0.3 ppm .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : While specific toxicity data for this compound is limited, structurally related azepane-triazole derivatives exhibit acute toxicity (oral, dermal, inhalation; Category 4). Key precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Emergency measures include rinsing exposed skin with soap/water (15+ minutes) and seeking medical evaluation for persistent irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
